molecular formula C18H18BrNO3 B8167676 (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone

Cat. No.: B8167676
M. Wt: 376.2 g/mol
InChI Key: JMQSPLXLCNEVAU-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone is an organic compound that features a benzyloxy group, a bromophenyl group, and a morpholino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone typically involves the reaction of 3-(benzyloxy)-4-bromobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biology, this compound can be used as a probe to study biological pathways and interactions. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of new drug candidates with potential therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. It can also be used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromophenyl group can form halogen bonds with amino acid residues. The morpholino group can enhance the solubility and bioavailability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzyloxy)-4-chlorophenyl)(morpholino)methanone
  • (3-(Benzyloxy)-4-fluorophenyl)(morpholino)methanone
  • (3-(Benzyloxy)-4-iodophenyl)(morpholino)methanone

Uniqueness

(3-(Benzyloxy)-4-bromophenyl)(morpholino)methanone is unique due to the presence of the bromine atom, which can form halogen bonds and enhance the compound’s reactivity. The combination of the benzyloxy, bromophenyl, and morpholino groups provides a unique set of properties that can be exploited in various applications.

Properties

IUPAC Name

(4-bromo-3-phenylmethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c19-16-7-6-15(18(21)20-8-10-22-11-9-20)12-17(16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQSPLXLCNEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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